
Disodium 2-(3-(5-((diethylamino)sulphonyl)-2-methoxyphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate is a complex organic compound with the molecular formula C20H24N4Na2O8S2 and a molecular weight of 558.50 g/mol. This compound is known for its unique chemical structure, which includes a sulfonate group, a methoxyphenyl group, and a triazenyl group. It is primarily used in various scientific research applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and rigorous quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction could produce amine derivatives .
科学研究应用
Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of specialized chemicals and materials.
作用机制
The mechanism of action of Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate include:
- Disodium 2-[3-[5-[(dimethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate
- Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-ethoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate
- Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-methyltriazen-2-yl]-5-sulfonatobenzoate
Uniqueness
What sets Disodium 2-[3-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]-1-ethyltriazen-2-yl]-5-sulfonatobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly useful in certain research and industrial applications where other compounds may not be as effective.
属性
CAS 编号 |
85536-99-8 |
|---|---|
分子式 |
C20H24N4Na2O8S2 |
分子量 |
558.5 g/mol |
IUPAC 名称 |
disodium;2-[[5-(diethylsulfamoyl)-2-methoxyanilino]-[(Z)-ethylideneamino]amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C20H26N4O8S2.2Na/c1-5-21-24(18-10-8-15(34(29,30)31)12-16(18)20(25)26)22-17-13-14(9-11-19(17)32-4)33(27,28)23(6-2)7-3;;/h5,8-13,22H,6-7H2,1-4H3,(H,25,26)(H,29,30,31);;/q;2*+1/p-2/b21-5-;; |
InChI 键 |
LEMJVTWJBZOPHO-FAVVTALFSA-L |
手性 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])/N=C\C.[Na+].[Na+] |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=CC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
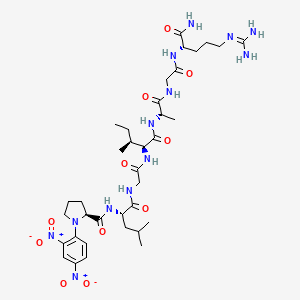
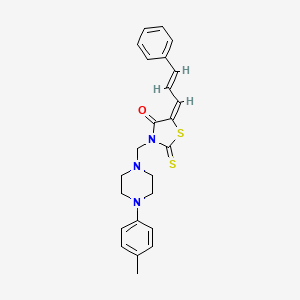
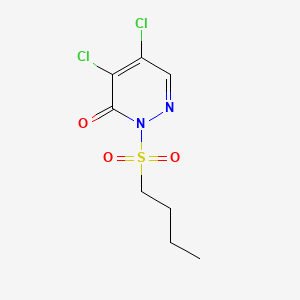
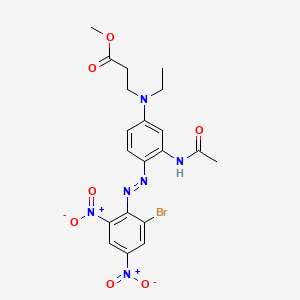
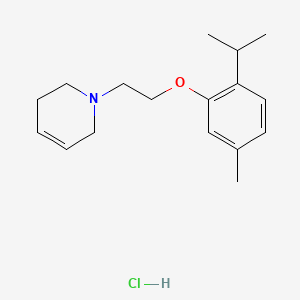
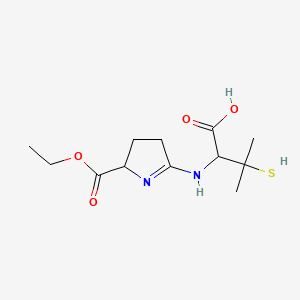

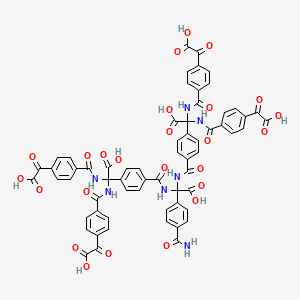
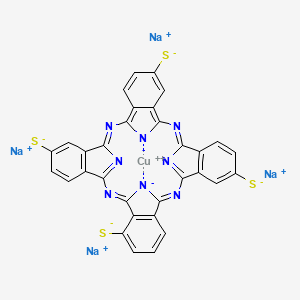
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
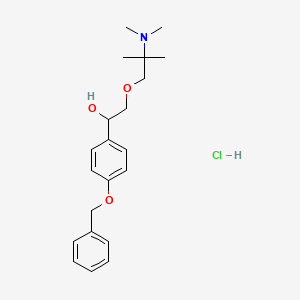
![N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12712951.png)
